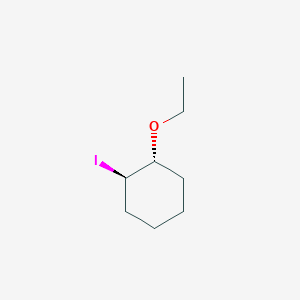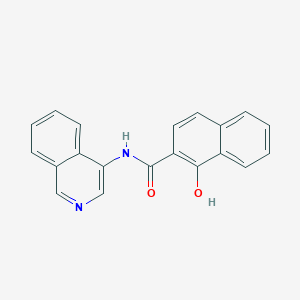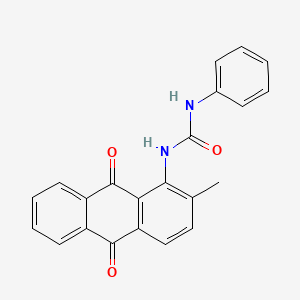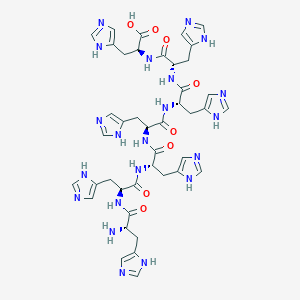![molecular formula C11H23FO2Si B14505214 Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate CAS No. 63620-12-2](/img/structure/B14505214.png)
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to a fluorine atom and two propyl groups, with a methyl ester functional group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable silicon-containing precursor with fluorine and propyl groups. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluoro-2-methylpropanoate: Similar in structure but lacks the silicon atom, making it less versatile in certain applications.
Dipropylfluorosilane: Contains a silicon-fluorine bond but lacks the ester functional group, limiting its use in esterification reactions.
Uniqueness
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is unique due to the combination of a silicon-fluorine bond and an ester functional group, providing a versatile platform for various chemical transformations and applications. Its structural properties allow for unique reactivity patterns, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
63620-12-2 |
|---|---|
Fórmula molecular |
C11H23FO2Si |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C11H23FO2Si/c1-5-7-15(12,8-6-2)9-10(3)11(13)14-4/h10H,5-9H2,1-4H3 |
Clave InChI |
NZBYEAISEQLQED-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](CCC)(CC(C)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


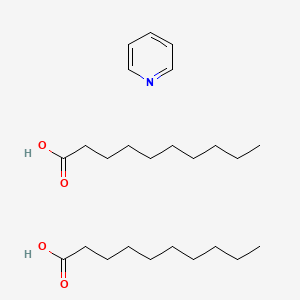
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
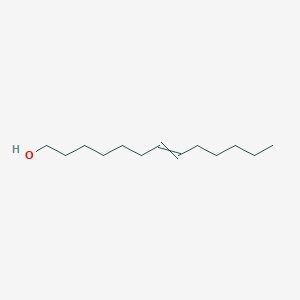
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
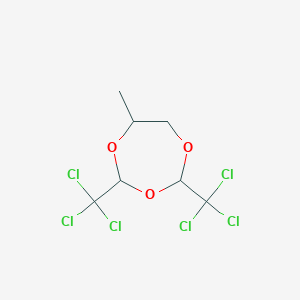
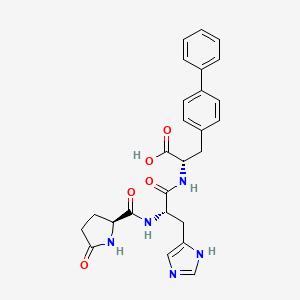
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
